
trans-Resveratrol 4'-O-b-D-Glucuronide
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Overview
Description
trans-Resveratrol-4’-O-D-Glucuronide: is a stilbenoid glycoside often present in red wine and various foods. This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase, specifically the UGT1A9 isoform, conjugates it with glucuronic acid . It is a phase II metabolite of the antioxidant trans-resveratrol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol-4’-O-D-Glucuronide involves selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, affords the desired product . A very mild and effective method for the anomeric deacetylation of the readily available methyl glucuronate β-tetraacetate using N-methyl piperazine en route to the imidate has also been discovered .
Industrial Production Methods: Industrial production methods for trans-Resveratrol-4’-O-D-Glucuronide are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: trans-Resveratrol-4’-O-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Nutraceutical Applications
R4'G is increasingly utilized in the nutraceutical industry due to its health-promoting properties. It is commonly found in dietary supplements aimed at enhancing overall wellness. The compound exhibits antioxidant , anti-inflammatory , and anticancer properties, making it a valuable ingredient in health products.
Key Benefits:
- Antioxidant Activity: R4'G acts as a free radical scavenger, helping to mitigate oxidative stress associated with chronic diseases.
- Anti-inflammatory Effects: It modulates inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.
- Cancer Prevention: Studies indicate that R4'G may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Cancer Research
Numerous studies have investigated the anticancer effects of trans-resveratrol and its glucuronide form. R4'G has shown promise in inhibiting various cancer cell lines, including those from colon and breast cancers.
Case Study:
A study demonstrated that R4'G significantly reduced cell viability in colon cancer cell lines, suggesting its potential as a chemopreventive agent. The mechanisms involved include modulation of gene expression related to apoptosis and cell proliferation.
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of R4'G, particularly against neurotoxicity induced by agents such as glutamate and beta-amyloid, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Key Findings:
- R4'G has been shown to protect neuronal cells from oxidative damage.
- It may improve cognitive function by reducing neuroinflammation and enhancing synaptic plasticity .
Metabolic Research
R4'G is being explored for its potential benefits in metabolic disorders, including obesity and diabetes. Its ability to modulate lipid metabolism makes it a candidate for anti-obesity therapies.
Research Insights:
In animal models, R4'G has demonstrated anti-fat accumulation properties, suggesting it may play a role in weight management strategies .
Pharmacokinetics and Bioavailability
One of the significant advantages of R4'G over trans-resveratrol is its enhanced solubility and bioavailability. Studies indicate that the glucuronidation process improves the compound's absorption and prolongs its action within the body.
Comparison Table: Bioavailability of Resveratrol Forms
Compound | Bioavailability (%) | Half-life (hours) |
---|---|---|
Trans-resveratrol | 38 | 1.48 |
Trans-resveratrol 4'-O-β-D-glucuronide | 46 | 1.58 |
This table illustrates the improved pharmacokinetic profile of R4'G compared to its aglycone form .
Synergistic Effects with Other Compounds
Research indicates that R4'G may exhibit synergistic effects when combined with other phytochemicals. This interaction could enhance its therapeutic efficacy across various applications.
Example:
In combination with quercetin, R4'G showed increased anti-inflammatory effects, highlighting the potential for developing multi-component nutraceutical formulations .
Mechanism of Action
trans-Resveratrol-4’-O-D-Glucuronide exerts its effects by activating adenosine receptors on cancer cells, leading to apoptosis . It acts as an agonist of the adenosine A3 receptor, which is particularly effective in high concentrations . This activation triggers a cascade of molecular events that result in programmed cell death, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
trans-Resveratrol-3-O-D-Glucuronide: Another glucuronide of trans-resveratrol, which also exhibits biological activities.
trans-Resveratrol: The parent compound, known for its antioxidant and anticancer properties.
Uniqueness: trans-Resveratrol-4’-O-D-Glucuronide is unique due to its specific glucuronidation at the 4’ position, which may confer distinct biological activities and stability properties compared to other glucuronides of trans-resveratrol .
Biological Activity
trans-Resveratrol 4'-O-b-D-Glucuronide is a glucuronide derivative of resveratrol, a polyphenolic compound widely recognized for its health benefits. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential.
trans-Resveratrol (3,5,4'-trihydroxystilbene) is primarily found in red wine and certain plants. Upon ingestion, it undergoes extensive metabolism in the liver, where it is converted to various conjugated forms, including glucuronides and sulfates. The glucuronidation process enhances its solubility and bioavailability, allowing for better absorption in the gastrointestinal tract .
Table 1: Comparison of Bioavailability between Different Forms of Resveratrol
Form | Bioavailability (%) | Peak Plasma Concentration (h) | Half-life (h) |
---|---|---|---|
Aglycone (trans-resveratrol) | 38 | 0.5 | 1.48 |
Glucuronide | ~46-fold higher than aglycone | 4–8 | 1.58 |
Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase (SOD) . This activity is crucial in mitigating cellular damage associated with chronic diseases, including cardiovascular disorders and cancer.
Anti-inflammatory Effects
Research indicates that resveratrol and its derivatives can inhibit pro-inflammatory pathways. For instance, trans-resveratrol has been shown to reduce the expression of inflammatory cytokines like TNF-α and IL-6 in various models . This anti-inflammatory action is particularly beneficial in conditions such as diabetes and heart disease.
Anticancer Properties
This compound has demonstrated potential in cancer prevention and treatment. Studies have shown that it induces apoptosis in cancer cells through modulation of signaling pathways such as MAPK and NF-kB . Furthermore, it inhibits tumor growth by suppressing angiogenesis and metastasis.
Case Study: Resveratrol in Oral Cancer Management
A systematic review analyzed the effects of resveratrol on oral neoplastic parameters, revealing a statistically significant reduction in neoplastic cell proliferation with an effect size of 0.85 (95% CI: [0.74, 0.98]) . This suggests that resveratrol may serve as a complementary therapeutic agent in managing oral cancers.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its absorption is significantly improved compared to the aglycone form due to its increased solubility. Following oral administration, peak plasma concentrations occur within 30 to 60 minutes, with metabolites detectable for several hours post-ingestion .
Table 2: Pharmacokinetic Parameters of trans-Resveratrol
Parameter | Value |
---|---|
Peak Plasma Concentration | 30-60 minutes |
Terminal Half-life | ~1.5 hours |
Major Metabolites | Monoglucuronides, sulfates |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting R4G in biological matrices?
Liquid chromatography coupled with mass spectrometry (LC-MS/MS or UPLC-MS/MS) is the gold standard for quantifying R4G due to its sensitivity and specificity. For example:
- Sample preparation : Ultrasonic-assisted extraction with ethyl acetate (optimized at 62°C, 20 min, 90% power) improves recovery rates from plant tissues like grapes .
- Detection : Use synthesized R4G standards to validate retention times and fragmentation patterns. In human serum, free R4G is negligible; glucuronides dominate, requiring enzymatic hydrolysis (β-glucuronidase) to quantify total resveratrol metabolites .
Q. How does R4G differ pharmacokinetically from its parent compound, trans-resveratrol?
R4G is a primary metabolite formed via hepatic and intestinal glucuronidation. Key findings:
- Bioavailability : In humans, R4G constitutes >95% of circulating resveratrol metabolites post-ingestion, with peak serum concentrations at 30–60 minutes .
- Absorption : Rat jejunum models show R4G is absorbed intact, bypassing hydrolysis in the gut, which contrasts with sulfated metabolites .
Q. What in vitro models are suitable for studying R4G’s biological activity?
- Cell lines : Colon cancer models (Caco-2, HCT-116) are well-documented. R4G induces G1 cell cycle arrest via cyclin D1 depletion, with IC50 values of 9.8–31 μM .
- Mechanistic assays : AMP-activated protein kinase (AMPK) and adenosine A3 receptor pathways are implicated in R4G’s anti-proliferative effects. Use antagonists like MRS1191 to validate receptor involvement .
Advanced Research Questions
Q. How can contradictory data on R4G’s bioactivity be resolved?
Discrepancies arise from metabolite stability, assay sensitivity, and model systems:
- Metabolite stability : R4G degrades under prolonged light or basic conditions. Use fresh samples and stabilize with antioxidants (e.g., ascorbic acid) during extraction .
- Inter-species variability : Rat models show rapid glucuronidation, while human studies report interindividual variability in R4G levels. Compare results across species using standardized protocols .
Q. What strategies optimize the synthesis of R4G for large-scale studies?
- Chemical synthesis : Use selective deacetylation of resveratrol triacetate with ammonium acetate, yielding R4G with >95% purity. Ethyl acetate-acetic acid (94:6) chromatography further refines the product .
- Biosynthesis : Engineered plant cultures (e.g., peanut hairy roots) produce R4G via elicitation (e.g., sodium acetate), though yields are lower than chemical methods .
Q. How do R4G’s glucuronidation patterns affect its pharmacological efficacy?
- Enzyme specificity : Human UGT isoforms (e.g., UGT1A1, UGT1A9) preferentially glucuronidate resveratrol at the 4'-position. Recombinant UGT assays confirm this regioselectivity .
- Functional impact : R4G retains partial anti-inflammatory activity compared to free resveratrol but lacks direct antioxidant effects due to glucuronide masking of phenolic groups .
Q. Experimental Design Considerations
Q. How should researchers control for matrix effects in R4G quantification?
- Internal standards : Deuterated analogs (e.g., d4-resveratrol) correct for ion suppression in MS.
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., serum, grape homogenate) to account for interference .
Q. What in vivo models best replicate human R4G metabolism?
- Humanized mice : Models expressing human UGT enzymes improve translatability.
- Dose equivalence : Human-equivalent doses (e.g., 1–5 mg/kg) avoid supraphysiological concentrations seen in rodent studies .
Q. Critical Gaps and Future Directions
- Mechanistic clarity : Elucidate R4G’s receptor targets (e.g., A3 adenosine) using CRISPR-edited cell lines.
- Long-term bioavailability : Longitudinal studies assessing tissue-specific accumulation are lacking.
- Synergistic effects : Investigate R4G’s interaction with other wine polyphenols to explain red wine’s health benefits .
Properties
CAS No. |
387372-20-5 |
---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Appearance |
Assay:≥95%A solid |
Synonyms |
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |
Origin of Product |
United States |
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